Ethosuximide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethosuximide-d5 is a deuterated form of ethosuximide, a medication primarily used to treat absence seizures. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Preparation Methods
The synthesis of ethosuximide-d5 involves several steps, starting with diethyl methylmalonate as the raw material. The isotope deuterium is introduced using iodoethane-d5. The synthesis includes selective reduction with lithium tri-tert-butoxyaluminum hydride, iodination, cyaniding with trimethylsilyl cyanide, hydrolysis with sodium hydroxide, and high-temperature cyclization . This method is efficient, with a high purity of 99.5% and an isotopic abundance of 98.8% .
Chemical Reactions Analysis
Ethosuximide-d5, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for ethosuximide.
Reduction: Selective reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly during its synthesis when iodoethane-d5 is used to introduce deuterium. Common reagents include lithium tri-tert-butoxyaluminum hydride for reduction and trimethylsilyl cyanide for cyaniding. The major products formed are intermediates that lead to the final deuterated ethosuximide.
Scientific Research Applications
Ethosuximide-d5 is extensively used in scientific research, particularly in pharmacokinetic studies to understand the metabolism and distribution of ethosuximide in the body . It is also used in drug delivery systems, such as ethosuximide-loaded bismuth ferrite nanoparticles, which show promise in treating epilepsy by enhancing drug efficacy and targeting delivery to the brain . Additionally, this compound is used in studies exploring its potential antidepressant effects, although results have been inconclusive .
Mechanism of Action
Ethosuximide-d5 exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells, which is crucial for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression . By blocking these channels, this compound suppresses the paroxysmal spike and wave activity associated with absence seizures .
Comparison with Similar Compounds
Ethosuximide-d5 belongs to the succinimide family of anticonvulsants, which also includes methsuximide and phensuximide . Compared to these compounds, this compound is particularly noted for its high purity and isotopic labeling, making it unique for pharmacokinetic studies. Methsuximide and phensuximide are also used to treat seizures but have different side effect profiles and pharmacokinetic properties .
Properties
IUPAC Name |
3-methyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOVYFOVVWLRS-WNWXXORZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(CC(=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.